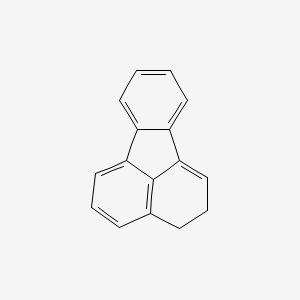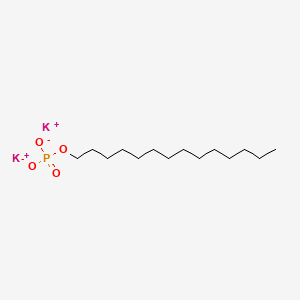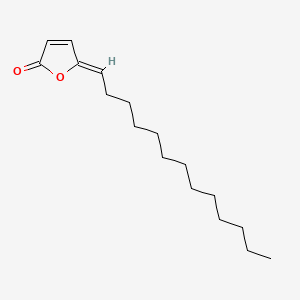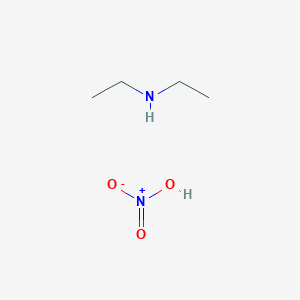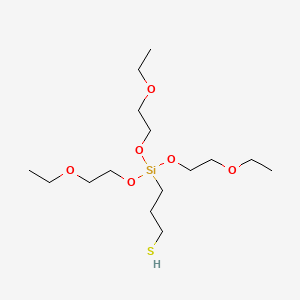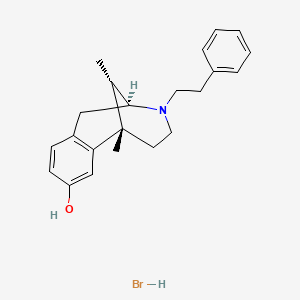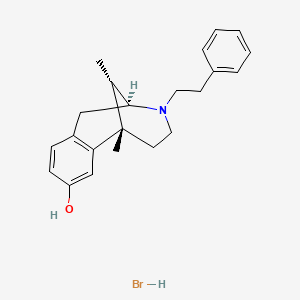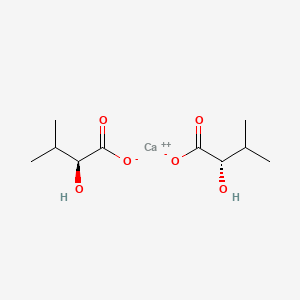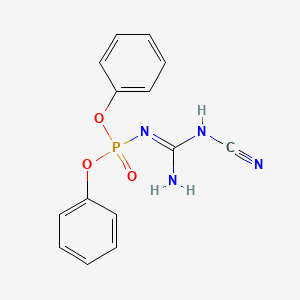
Diphenyl (cyanoamino)(imino)methylamidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes a cyanoamino group, an imino group, and a diphenyl ester of phosphoramidic acid . It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (cyanoamino)(imino)methylamidophosphate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction is carried out under specific conditions to yield the desired cyanoacetamide derivatives. The process may involve the use of different reagents and catalysts to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the quality of the product, and advanced purification techniques are employed to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (cyanoamino)(imino)methylamidophosphate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Diphenyl (cyanoamino)(imino)methylamidophosphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Diphenyl (cyanoamino)(imino)methylamidophosphate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Diphenyl (cyanoamino)(imino)methylamidophosphate include:
- 1-Cyano-2-diphenoxyphosphorylguanidine
- Phosphoramidic acid, [(cyanoamino)iminomethyl]-, diphenyl ester
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Propiedades
Número CAS |
92193-47-0 |
|---|---|
Fórmula molecular |
C14H13N4O3P |
Peso molecular |
316.25 g/mol |
Nombre IUPAC |
1-cyano-2-diphenoxyphosphorylguanidine |
InChI |
InChI=1S/C14H13N4O3P/c15-11-17-14(16)18-22(19,20-12-7-3-1-4-8-12)21-13-9-5-2-6-10-13/h1-10H,(H3,16,17,18,19) |
Clave InChI |
FNFCLKQQSFYUEA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OP(=O)(/N=C(\N)/NC#N)OC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(N=C(N)NC#N)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




